molecular formula C10H11Cl2N5 B15358010 5,6-Dichloro-3-(4-methylpiperazin-1-yl)pyrazine-2-carbonitrile CAS No. 90601-44-8

5,6-Dichloro-3-(4-methylpiperazin-1-yl)pyrazine-2-carbonitrile

Cat. No.: B15358010
CAS No.: 90601-44-8
M. Wt: 272.13 g/mol
InChI Key: YVMILYFCMWVSBO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5,6-Dichloro-3-(4-methylpiperazin-1-yl)pyrazine-2-carbonitrile is a chemical compound of significant interest in medicinal chemistry and pharmaceutical research. Its structure, featuring a dichloropyrazine core substituted with a nitrile group and a 4-methylpiperazine ring, is characteristic of scaffolds designed to interact with biological targets such as protein kinases . The piperazine moiety is a prevalent feature in bioactive molecules and approved therapeutics, often used to optimize physicochemical properties and facilitate interaction with enzyme binding sites . Similarly, the pyrazinecarbonitrile template is recognized as a valuable building block in the synthesis of potential therapeutic agents . This specific molecular architecture suggests potential utility as an intermediate in the development of enzyme inhibitors. Research into analogous compounds has demonstrated their application in targeting tyrosine kinases like TYK2, which is a crucial pathway in inflammatory and autoimmune diseases such as psoriasis, systemic lupus erythematosus, and dermatomyositis . The compound is provided as a high-purity material to ensure reliable and reproducible results in experimental settings. It is intended for use in biological screening, structure-activity relationship (SAR) studies, and as a key synthetic intermediate for further chemical exploration. This product is strictly For Research Use Only. It is not intended for diagnostic or therapeutic applications, nor for human or veterinary use.

Properties

CAS No.

90601-44-8

Molecular Formula

C10H11Cl2N5

Molecular Weight

272.13 g/mol

IUPAC Name

5,6-dichloro-3-(4-methylpiperazin-1-yl)pyrazine-2-carbonitrile

InChI

InChI=1S/C10H11Cl2N5/c1-16-2-4-17(5-3-16)10-7(6-13)14-8(11)9(12)15-10/h2-5H2,1H3

InChI Key

YVMILYFCMWVSBO-UHFFFAOYSA-N

Canonical SMILES

CN1CCN(CC1)C2=C(N=C(C(=N2)Cl)Cl)C#N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5,6-Dichloro-3-(4-methylpiperazin-1-yl)pyrazine-2-carbonitrile typically involves multiple steps, starting with the formation of the pyrazine core. One common approach is the cyclization of appropriate precursors under acidic or basic conditions. The introduction of the dichloro and cyano groups can be achieved through halogenation and cyanation reactions, respectively. The piperazine ring is often introduced via nucleophilic substitution reactions.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using reactors designed to handle hazardous chemicals safely. The process would be optimized for yield, purity, and cost-effectiveness. Continuous flow chemistry and other advanced techniques might be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including:

  • Oxidation: The cyano group can be oxidized to form a carboxylic acid derivative.

  • Reduction: The cyano group can be reduced to form an amine.

  • Substitution: The chlorine atoms can be substituted with other nucleophiles, such as amines or alcohols.

Common Reagents and Conditions:

  • Oxidation: Potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) in acidic conditions.

  • Reduction: Lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a catalyst.

  • Substitution: Amines or alcohols in the presence of a base.

Major Products Formed:

  • Oxidation: 5,6-Dichloro-3-(4-methylpiperazin-1-yl)pyrazine-2-carboxylic acid.

  • Reduction: 5,6-Dichloro-3-(4-methylpiperazin-1-yl)pyrazine-2-amine.

  • Substitution: Various substituted pyrazines depending on the nucleophile used.

Scientific Research Applications

This compound has several applications in scientific research:

  • Chemistry: It can be used as a building block for the synthesis of more complex molecules.

  • Biology: It may serve as a probe or inhibitor in biochemical studies.

  • Medicine: It has potential as a lead compound in drug discovery, particularly in the development of new pharmaceuticals targeting various diseases.

  • Industry: It can be used in the production of materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism by which 5,6-Dichloro-3-(4-methylpiperazin-1-yl)pyrazine-2-carbonitrile exerts its effects depends on its molecular targets and pathways. For example, if used as a pharmaceutical, it may interact with specific enzymes or receptors in the body, leading to therapeutic effects. The exact mechanism would need to be determined through detailed biochemical and pharmacological studies.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Physicochemical Properties

The presence of chlorine atoms and the 4-methylpiperazine group distinguishes this compound from analogs. Key comparisons include:

3-(4-Methylpiperazin-1-yl)pyrazine-2-carbonitrile (CAS 90601-43-7)
  • Structure : Lacks chlorine at positions 5 and 6.
  • Molecular Formula : C₁₀H₁₃N₅ (vs. C₁₀H₁₁Cl₂N₅ for the dichloro derivative).
  • Impact: The dichloro substitution increases molecular weight (238.13 vs.
Prexasertib (5-({5-[2-(3-aminopropoxy)-6-methoxyphenyl]-1H-pyrazol-3-yl}amino)pyrazine-2-carbonitrile)
  • Structure: Contains an aminopropoxy-methoxyphenyl-pyrazole substituent instead of dichloro and 4-methylpiperazine groups.
  • Therapeutic Use : Anticancer agent targeting DNA damage response pathways. The complex substituent confers high target specificity, whereas the dichloro derivative’s simpler structure may prioritize broad-spectrum activity .
2-(4-Methylpiperazin-1-yl)-4-phenyl-6-(thiophen-2-yl)-pyridine-3-carbonitrile
  • Structure : Pyridine core with phenyl and thiophene substituents.
  • Thiophene may enhance π-π stacking interactions .

Structural and Crystallographic Insights

  • Ring Puckering : defines puckering coordinates for heterocycles. The dichloro compound’s planar pyrazine ring may exhibit minimal puckering, whereas bulkier substituents (e.g., imidazo-pyrrolo groups in ) introduce steric strain .
  • Crystal Packing : highlights single-crystal X-ray data for pyridinecarbonitriles. Dichloro substitution could influence intermolecular interactions (e.g., halogen bonding) in crystal lattices .

Biological Activity

5,6-Dichloro-3-(4-methylpiperazin-1-yl)pyrazine-2-carbonitrile is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly as a kinase inhibitor and antimicrobial agent. This article delves into its synthesis, biological activity, and research findings, supported by data tables and case studies.

Chemical Structure and Synthesis

The compound is characterized by a pyrazine core with two chlorine substituents at positions 5 and 6, and a cyano group at position 2. The synthesis typically involves nucleophilic substitution reactions where dichloropyrazine derivatives react with 4-methylpiperazine in solvents such as ethanol or dichloromethane. Bases like triethylamine are often used to facilitate this reaction, yielding the desired compound efficiently.

Kinase Inhibition

Research indicates that this compound exhibits significant inhibitory activity against specific kinases involved in cancer pathways. In vitro assays have demonstrated its ability to inhibit kinase activities crucial for tumor growth and proliferation. The structural features of the compound allow it to interact effectively with target proteins, positioning it as a candidate for cancer therapeutics.

Antimicrobial Properties

In addition to its anticancer potential, preliminary studies suggest that this compound may possess antimicrobial properties. However, comprehensive evaluations are required to fully understand its efficacy and mechanism of action against various pathogens.

Case Studies

  • Kinase Interaction Studies :
    • A study evaluated the binding affinity of the compound to various kinases. The results indicated significant inhibition of kinase activities associated with cancer cell proliferation, highlighting its potential as an anticancer agent.
  • Antimicrobial Evaluation :
    • Another investigation assessed the antimicrobial activity of the compound against several bacterial strains. The findings suggested that it could inhibit bacterial growth, although further studies are needed to determine the minimum inhibitory concentration (MIC) and the mechanism behind this activity.

Data Tables

Property Value
Chemical FormulaC10H11Cl2N5
Molecular Weight272.134 g/mol
Key FeaturesKinase inhibitor; potential antimicrobial activity
Biological Activity Effect
Kinase InhibitionSignificant inhibition observed in vitro
Antimicrobial ActivityPreliminary evidence suggests effectiveness against certain bacteria

Q & A

Basic Research Questions

Q. What are the optimal conditions for synthesizing 5,6-Dichloro-3-(4-methylpiperazin-1-yl)pyrazine-2-carbonitrile, and how can low yields be mitigated?

  • Methodology : The synthesis typically involves nucleophilic substitution reactions, as seen in analogous pyrazine derivatives. For example, brominated intermediates (e.g., 2-bromo precursors) can react with 4-methylpiperazine under reflux in polar aprotic solvents like DMF or acetonitrile. Yields (~60–70%) can be improved by controlling stoichiometry (1:1.2 molar ratio of brominated precursor to piperazine) and reaction time (6–8 hours) . Low yields may arise from incomplete substitution; purification via column chromatography (silica gel, ethyl acetate/hexane gradient) or crystallization (ethanol/water mixtures) is recommended .

Q. Which spectroscopic techniques are most reliable for characterizing this compound, and how should conflicting data be resolved?

  • Methodology :

  • IR Spectroscopy : Confirm the presence of nitrile (C≡N) stretches at ~2220 cm⁻¹ and secondary amine (N-H) bands at ~3400 cm⁻¹ .
  • NMR : Use ¹H NMR to verify piperazine proton signals (δ 2.3–3.0 ppm for N-CH₂ groups) and aromatic pyrazine protons (δ 8.0–8.5 ppm). Conflicting peaks may arise from residual solvents (e.g., DMSO-d₆ at δ 2.5 ppm); deuterated solvents and 2D NMR (e.g., HSQC) can resolve ambiguities .
  • MS : High-resolution mass spectrometry (HRMS) should match the molecular ion [M+H]⁺ with <2 ppm error .

Q. How do steric and electronic factors influence the selection of starting materials for derivatization?

  • Methodology : Substituents on the pyrazine core (e.g., Cl at positions 5 and 6) direct reactivity via electronic effects. Chlorine’s electron-withdrawing nature enhances the electrophilicity of the adjacent carbon, favoring nucleophilic substitution at position 3. Steric hindrance from the 4-methylpiperazine group can slow further derivatization; smaller nucleophiles (e.g., amines) are preferred for functionalization .

Advanced Research Questions

Q. What computational strategies can predict reaction pathways for modifying the pyrazine core?

  • Methodology : Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) can model transition states and activation energies for substitution reactions. Reaction path searches using quantum chemical methods (e.g., Nudged Elastic Band) identify intermediates and optimize conditions (e.g., solvent polarity, temperature) . Coupling computational predictions with experimental validation (e.g., monitoring via LC-MS) reduces trial-and-error approaches .

Q. How can contradictory crystallographic and spectroscopic data be reconciled for structural confirmation?

  • Methodology : Single-crystal X-ray diffraction provides definitive structural data (e.g., bond lengths, angles). If crystallization fails, compare experimental ¹³C NMR shifts with DFT-calculated chemical shifts. For example, discrepancies in piperazine ring geometry (chair vs. boat conformations) may arise from dynamic effects in solution; variable-temperature NMR can assess conformational flexibility .

Q. What mechanistic insights explain side-product formation during halogenation or cross-coupling reactions?

  • Methodology : Side products often result from over-halogenation or competing coupling sites. For halogenation (e.g., Br₂/AcOH), monitor reaction progress via TLC to terminate at the mono-substituted stage. In Suzuki-Miyaura couplings, use Pd(PPh₃)₄ with aryl boronic acids (1.5 equiv) and base (K₂CO₃) to minimize homocoupling. GC-MS or MALDI-TOF can identify side products for mechanistic backtracking .

Methodological Challenges and Solutions

Q. How can solvent effects be optimized to enhance reaction selectivity?

  • Methodology : Polar aprotic solvents (DMF, DMSO) stabilize charged intermediates in substitution reactions, while non-polar solvents (toluene) favor radical pathways. Use Hansen solubility parameters to screen solvents; for example, DMF’s high polarity (δ = 24.8 MPa¹/²) improves solubility of ionic intermediates .

Q. What strategies improve the stability of intermediates during multi-step synthesis?

  • Methodology : Protect reactive groups (e.g., nitrile via silylation) and store intermediates under inert atmospheres (N₂/Ar). For moisture-sensitive steps, use anhydrous solvents (e.g., THF over molecular sieves) and low temperatures (0–5°C) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.